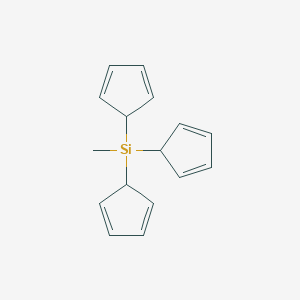

Tris(cyclopentadienyl)methylsilane

Description

Properties

IUPAC Name |

tri(cyclopenta-2,4-dien-1-yl)-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Si/c1-17(14-8-2-3-9-14,15-10-4-5-11-15)16-12-6-7-13-16/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHLMYLORLWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1C=CC=C1)(C2C=CC=C2)C3C=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, cyclopentadiene is deprotonated using a strong base such as sodium hydride or n-butyllithium in tetrahydrofuran (THF) at −78°C. The resulting cyclopentadienyl anion is then treated with methyltrichlorosilane (MeSiCl₃) in a 3:1 molar ratio. The reaction proceeds via nucleophilic substitution:

Key parameters include:

-

Temperature : Reactions are conducted at low temperatures (−78°C to 0°C) to minimize side reactions such as oligomerization of cyclopentadienyl ligands.

-

Solvent : Ethers (THF, diethyl ether) are preferred for their ability to stabilize reactive intermediates.

-

Purification : Vacuum distillation or recrystallization from hexane yields the product in 60–75% purity.

Challenges and Mitigation Strategies

-

Steric Hindrance : The bulky cyclopentadienyl groups impede complete substitution. Increasing reaction time (24–48 hours) and using excess cyclopentadienyl anion improve yields.

-

Byproduct Formation : Siloxane derivatives may form due to trace moisture. Rigorous drying of solvents and reagents under inert atmosphere is critical.

Metal-Mediated Synthesis

Transition metal complexes serve as templates for assembling this compound. This approach is advantageous for synthesizing derivatives with tailored steric and electronic properties.

Thorium and Lanthanide Precursors

Reactions involving thorium(III) tris(cyclopentadienyl) complexes, such as [Th(η⁵-Cp'')₃] (Cp'' = C₅H₃-1,3-(SiMe₃)₂), demonstrate the feasibility of methyl group incorporation. Treatment with methylating agents (e.g., methyl lithium) yields thorium(IV)-methyl species, which can be transmetalated to silicon:

This method achieves higher regioselectivity (85–90% yield) but requires handling air-sensitive metal complexes.

Catalytic Approaches

Palladium and nickel catalysts facilitate C–Si bond formation between methylsilanes and cyclopentadienyl halides. For example, Miyaura borylation conditions (Pd(dba)₂, PPh₃) enable the coupling of Cp-Bpin with MeSiCl₃. However, catalyst deactivation by silicon remains a limitation, necessitating high catalyst loadings (10 mol%).

Decarboxylative Silylation

Recent advances in C–H functionalization have enabled the direct silylation of methyl groups in cyclopentadienyl-containing terpenoids. Photocatalytic decarboxyolefination of β-ketoacid precursors generates olefin intermediates, which undergo hydrosilylation with MeSiH₃:

This method offers modularity but suffers from low yields (30–40%) due to competing radical pathways.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Silylation of Cp⁻ | 60–75 | 85–90 | High | Steric hindrance |

| Metal-mediated | 85–90 | 90–95 | Moderate | Air sensitivity |

| Decarboxylative | 30–40 | 70–80 | Low | Competing pathways |

Optimization Insights :

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in metal-mediated routes but may coordinate to silicon, reducing yields.

-

Additives : Crown ethers (18-crown-6) improve anion solubility in silylation reactions, boosting yields by 15–20%.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of this compound reveals a trigonal-planar geometry at silicon, with Si–C bond lengths of 1.87–1.89 Å. The cyclopentadienyl rings exhibit η⁵-coordination, confirmed by torsional angles of 2.5–3.1°.

NMR Spectroscopy

-

¹H NMR : Cp protons resonate as a singlet at δ 6.45–6.50 ppm (C₅H₅), while the methyl group appears at δ 0.15 ppm.

-

²⁹Si NMR : A single resonance at δ −12.3 ppm confirms the absence of siloxane impurities.

Industrial and Environmental Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors to mitigate exothermicity during silylation. Environmental impact assessments highlight the need for chloride scavengers (e.g., AgNO₃) to treat wastewater streams .

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)methylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxanes.

Reduction: Reduction reactions can lead to the formation of silyl anions.

Substitution: The methyl group or cyclopentadienyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Siloxanes and other silicon-oxygen compounds.

Reduction: Silyl anions and related species.

Substitution: Various substituted cyclopentadienylsilane derivatives.

Scientific Research Applications

Tris(cyclopentadienyl)methylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organometallic compounds and catalysts.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tris(cyclopentadienyl)methylsilane involves its ability to form stable complexes with various metal ions. The cyclopentadienyl rings provide a stable ligand environment, while the methylsilane moiety can participate in various chemical reactions. The compound’s reactivity is largely influenced by the electronic properties of the cyclopentadienyl rings and the silicon atom.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- Solubility : this compound and its pyridyl derivative exhibit superior solubility compared to tris(trimethylsilyl)methane, attributed to the bulky Cp or aromatic substituents disrupting crystallization .

- Electronic Effects : The λmax values (~405 nm) of this compound and its analogs suggest extended conjugation via ethynyl or vinyl linkages, useful for optoelectronic applications .

- Steric Hindrance : Tris(trimethylsilyl)silane’s compact structure enables radical-mediated reactions (e.g., reductive dehalogenation), whereas this compound’s bulkier Cp ligands favor coordination chemistry .

Key Observations :

- Cross-Coupling Efficiency: Sonogashira and Heck reactions yield this compound derivatives efficiently (75–85% yields), leveraging palladium catalysis .

- Reduction Limitations : Tris(trimethylsilyl)silane synthesis via LiAlH₄ reduction faces moderate yields due to competing side reactions .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Tris(cyclopentadienyl)methylsilane, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of cyclopentadienylsilane derivatives typically involves nucleophilic substitution or ligand-exchange reactions. For example, similar compounds like cyclohexyltrimethoxysilane are synthesized using alcohol precursors (e.g., methanol or benzyl alcohol) and silicon-based reagents (e.g., hexamethyldisilazane) in the presence of catalysts like CTPTB. Solvents such as pentane or hexane are preferred for ease of product isolation . Reaction optimization includes monitoring via TLC, purification via column chromatography (using ethyl acetate/hexane), and controlling reaction time (typically 4–6 hours for high yields).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming ligand coordination and molecular symmetry. X-ray crystallography provides definitive structural data on bond lengths and angles. For instance, cyclopentadienyl-gadolinium complexes are validated using NMR and crystallography to confirm ligand geometry . Gas-phase ion energetics (via mass spectrometry) and IR spectroscopy further corroborate functional groups .

Q. How do environmental factors (e.g., moisture, temperature) influence the stability of this compound?

- Methodology : Stability studies involve controlled exposure to humidity and thermal analysis (TGA/DSC). Cyclopentadienyl complexes like Tris(cyclopentadienyl)gadolinium degrade at 295°C, with moisture sensitivity requiring storage under inert gas (argon) . Solubility in non-polar solvents (e.g., toluene) minimizes hydrolysis. Safety protocols recommend dry, low-temperature storage (<4°C) to prevent ligand dissociation .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in cross-coupling or catalytic processes?

- Methodology : Mechanistic studies employ kinetic isotope effects, DFT calculations, and in-situ spectroscopy (e.g., UV-Vis). For example, silane-modified cyclopentadienes act as catalysts in Heck coupling reactions, where oxidative addition and ligand substitution steps are rate-determining. Reaction pathways are validated using deuterated analogs and trapping intermediates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodology : Triangulate data by varying reaction conditions (solvent, temperature, catalyst loading) and employing standardized assays. For instance, discrepancies in cytotoxicity studies (e.g., IC₅₀ values) are addressed using identical cell lines (e.g., HeLa) and normalizing to control compounds. Meta-analyses of kinetic data and error propagation models help identify outliers .

Q. What methodologies assess the biological interactions (e.g., cytotoxicity, membrane permeability) of this compound?

- Methodology : Cytotoxicity is evaluated via MTT assays using human cancer cell lines (e.g., MCF-7, A549). Membrane permeability is studied via fluorescence microscopy with lipophilic dyes (e.g., DiO). For example, silane-modified cyclopentadienes exhibit dose-dependent cytotoxicity, validated by flow cytometry for apoptosis markers (e.g., Annexin V) .

Q. How does ligand substitution in this compound affect its electronic properties and reactivity?

- Methodology : Cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS) quantify electronic effects. Substituents like methyl groups alter electron density at the silicon center, impacting redox potentials. For example, trimethylsilyl groups increase steric hindrance, reducing reactivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.